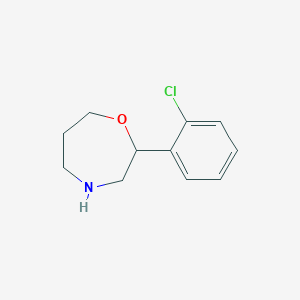

2-(2-Chlorophenyl)-1,4-oxazepane

Description

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Synthetic Chemistry

Seven-membered heterocyclic compounds, which incorporate atoms other than carbon within their ring structure, are a cornerstone of modern synthetic chemistry. numberanalytics.com Those containing both nitrogen and oxygen atoms are of particular interest due to their prevalence in natural products and their potential as scaffolds for the development of new therapeutic agents and materials. numberanalytics.comsioc-journal.cn These seven-membered rings are more conformationally flexible than their five- or six-membered counterparts, a characteristic that can be advantageous for biological activity. However, this flexibility also presents a significant synthetic challenge, as the thermodynamic and kinetic factors governing their formation are complex. sioc-journal.cnbritannica.com The development of efficient and straightforward methods for constructing these seven-membered heterocyclic frameworks is therefore a crucial area of research. sioc-journal.cn Their applications are diverse, ranging from pharmaceuticals and agrochemicals to materials science. numberanalytics.com

Overview of Structural Classes within the Oxazepane Family, Emphasizing 1,4-Isomers

The oxazepane family consists of seven-membered rings containing one oxygen and one nitrogen atom. Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. libretexts.org Within the oxazepane family, structural isomers are defined by the relative positions of the nitrogen and oxygen atoms in the ring. The most common isomers are the 1,2-, 1,3-, and 1,4-oxazepanes. researchgate.net

The 1,4-oxazepane (B1358080) scaffold, with the oxygen and nitrogen atoms separated by two carbon atoms, is a prominent and widely studied class. researchgate.netresearchgate.net This specific arrangement is found in a number of pharmacologically important compounds. rsc.org The numbering of the atoms in the ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom.

Historical Context of 1,4-Oxazepane Synthesis and Evolution of Methodologies

The synthesis of 1,4-oxazepanes has been a subject of interest for several decades, with early methods often involving multi-step procedures with moderate yields. Over the years, synthetic chemists have strived to develop more efficient and versatile strategies to access this important heterocyclic core. rsc.org

Key synthetic approaches that have been developed include:

Ring-closure reactions: These involve the formation of the seven-membered ring from a linear precursor. numberanalytics.com

Cycloaddition reactions: This method involves the reaction of a three-atom component with a four-atom component to form the seven-membered ring. researchgate.net

Transition metal-catalyzed reactions: These have emerged as powerful tools for the construction of complex molecules, including 1,4-oxazepanes. researchgate.net

Reductive etherification: This strategy has been employed for the stereoselective synthesis of substituted 1,4-oxazepanes. acs.org

More recent advancements have focused on developing one-pot syntheses and utilizing novel catalytic systems to improve efficiency and stereoselectivity. researchgate.netrsc.org For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved using polymer-supported homoserine, demonstrating the evolution towards more sophisticated and controlled synthetic routes. rsc.orgrsc.org

Rationale for Investigating Substituted 1,4-Oxazepanes, Specifically 2-(2-Chlorophenyl)-1,4-Oxazepane

The investigation of substituted 1,4-oxazepanes is driven by the quest for new molecules with unique biological activities and chemical properties. The introduction of substituents onto the 1,4-oxazepane scaffold allows for the fine-tuning of its steric and electronic properties, which can significantly impact its interaction with biological targets. acs.orgacs.org

The specific compound, This compound , is of interest due to the presence of a 2-chlorophenyl group at the 2-position of the 1,4-oxazepane ring. This substitution introduces a chiral center and specific electronic features that can influence its biological activity. Research into compounds with similar structures has shown that the nature and position of substituents on the phenyl ring and the oxazepane core are crucial for their pharmacological effects. acs.org For example, substituted 1,4-oxazepanes have been explored as potential dopamine (B1211576) D4 receptor ligands, with the substituents playing a key role in receptor affinity and selectivity. acs.org

The synthesis and study of this compound contribute to a deeper understanding of the structure-activity relationships within this class of compounds and may lead to the discovery of new lead compounds for drug development.

Chemical Data of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1354953-63-1 (as hydrochloride salt) |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| SMILES | C1CNCC(OC1)C2=CC=CC=C2Cl |

Note: The molecular weight for the hydrochloride salt is 248.15 g/mol . aablocks.combldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-5-2-1-4-9(10)11-8-13-6-3-7-14-11/h1-2,4-5,11,13H,3,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZNUVMMVJOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 2 2 Chlorophenyl 1,4 Oxazepane

Functionalization of the 1,4-Oxazepane (B1358080) Ring System

The 1,4-oxazepane ring in 2-(2-chlorophenyl)-1,4-oxazepane offers multiple sites for chemical modification, including the nitrogen and oxygen heteroatoms, as well as the carbon centers of the core structure.

Derivatization at Nitrogen and Oxygen Heteroatoms

The secondary amine nitrogen in the 1,4-oxazepane ring is a primary site for functionalization due to its nucleophilic character. A variety of substituents can be introduced at this position through common synthetic methodologies.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides in the presence of a base to prevent the formation of the corresponding ammonium (B1175870) salt. organic-chemistry.org The choice of base and solvent can influence the reaction efficiency. For instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common system for such transformations. A visible-light-induced metallaphotoredox approach using a copper catalyst has also been reported as a general method for the N-alkylation of various N-nucleophiles with alkyl bromides at room temperature. princeton.edu

N-Acylation: Acylation of the nitrogen atom can be achieved using acylating agents such as acid chlorides or anhydrides. libretexts.org These reactions typically proceed readily to form the corresponding N-acyl-1,4-oxazepane derivatives. When using acid anhydrides, two equivalents of the amine or an external base are often required to neutralize the carboxylic acid byproduct. libretexts.org

The oxygen heteroatom within the 1,4-oxazepane ring is generally unreactive towards direct functionalization under standard conditions due to its ether linkage.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-2-(2-chlorophenyl)-1,4-oxazepane |

| N-Acylation | Acid chloride or Anhydride (B1165640), Base (optional) | N-Acyl-2-(2-chlorophenyl)-1,4-oxazepane |

Modifications at Carbon Centers of the Oxazepane Core

Functionalization of the carbon atoms within the 1,4-oxazepane ring is more challenging but can be achieved through various modern synthetic methods.

C-H Functionalization: Direct C-H functionalization strategies offer an atom-economical approach to introduce substituents onto the carbon skeleton. mdpi.com Palladium-catalyzed allylic C-H activation has been utilized for the synthesis of related seven-membered N,O-heterocycles. researchgate.net While specific examples for this compound are not prevalent, it is conceivable that similar transition-metal-catalyzed approaches could be employed to introduce functionality at positions alpha to the nitrogen or oxygen atoms.

Deprotonation and Electrophilic Quench: The protons on the carbon atoms adjacent to the nitrogen (C5 and C3) and oxygen (C3) can potentially be removed by strong bases, such as organolithium reagents, to form carbanionic intermediates. beilstein-journals.org These intermediates can then be trapped with various electrophiles to introduce a range of substituents. The regioselectivity of deprotonation would be influenced by the directing effects of the heteroatoms and the 2-chlorophenyl group.

Influence of the 2-Chlorophenyl Moiety on Ring Reactivity

The 2-chlorophenyl group at the C2 position exerts both steric and electronic effects that modulate the reactivity of the 1,4-oxazepane ring.

Steric Effects: The bulky 2-chlorophenyl group can sterically hinder the approach of reagents to the C2 and C3 positions of the oxazepane ring. This can influence the regioselectivity of reactions, favoring attack at less hindered positions like C5 or C7.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the electron density of the aromatic ring and, to a lesser extent, the heterocyclic ring through inductive effects. This can affect the rates and outcomes of reactions involving either the aromatic or the heterocyclic portion of the molecule. For instance, the electron-withdrawing nature of the substituent can impact the nucleophilicity of the nitrogen atom and the acidity of adjacent C-H bonds.

Ring-Opening and Ring-Contraction Reactions of 1,4-Oxazepanes

The seven-membered 1,4-oxazepane ring can undergo ring-opening reactions under certain conditions, particularly in the presence of Lewis or Brønsted acids. Ring-contraction reactions are less common for this specific heterocyclic system.

Ring-Opening Reactions: Acid-catalyzed ring-opening of heterocyclic ethers is a known process. libretexts.org In the context of 2-aryl-substituted aza-heterocycles, Lewis acids have been shown to mediate regioselective ring-opening reactions. For example, the ring-opening of 2-aryl-N-tosylazetidines with alcohols is promoted by Lewis acids. It is plausible that strong acids could protonate the oxygen or nitrogen atom of the 1,4-oxazepane ring, facilitating nucleophilic attack and subsequent cleavage of a C-O or C-N bond. The regioselectivity of such an opening would likely be influenced by the stability of the resulting carbocationic intermediate, which would be stabilized by the 2-chlorophenyl group.

| Condition | Potential Outcome |

| Strong Acid (Brønsted or Lewis) | Ring-opening via nucleophilic attack |

Substitution and Addition Reactions on the Oxazepane Scaffold

The this compound molecule can undergo substitution and addition reactions on both the heterocyclic and aromatic rings.

Substitution Reactions: The most probable substitution reactions would occur on the 2-chlorophenyl ring. As an aromatic system, it can undergo electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The chlorine atom is an ortho, para-directing deactivator. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the chlorine atom, with the position of the oxazepane ring also influencing the regioselectivity.

Addition Reactions: Addition reactions to the 1,4-oxazepane ring itself are not common under standard conditions due to its saturated nature. However, under specific catalytic conditions, reactions that involve the formal addition across C-H or N-H bonds could be envisioned.

Electrophilic and Nucleophilic Reactivity of the 1,4-Oxazepane Ring

The reactivity of the 1,4-oxazepane ring is dictated by the presence of the two heteroatoms and the substituents.

Electrophilic Reactivity: The 1,4-oxazepane ring itself is generally not considered electrophilic. However, activation of the ring, for instance by acylation of the nitrogen, can render the adjacent carbon atoms more susceptible to nucleophilic attack. The 2-chlorophenyl substituent, being electron-withdrawing, can slightly increase the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under harsh conditions, though this is generally difficult.

Nucleophilic Reactivity: The primary site of nucleophilic reactivity is the secondary amine nitrogen atom, which readily reacts with a variety of electrophiles as discussed in section 3.1.1. The oxygen atom can also act as a Lewis basic site, coordinating to Lewis acids. The pi-system of the chlorophenyl ring can also act as a nucleophile in electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com

| Moiety | Reactivity | Explanation |

| Nitrogen Atom | Nucleophilic | Lone pair of electrons readily donates to electrophiles. |

| Oxygen Atom | Lewis Basic | Can coordinate to Lewis acids. |

| Aromatic Ring | Nucleophilic | Pi-electrons can attack strong electrophiles (Electrophilic Aromatic Substitution). |

Computational and Theoretical Investigations of 1,4 Oxazepane Chemistry

Quantum Chemical Studies on Reaction Mechanisms for 1,4-Oxazepane (B1358080) Formation

The formation of the 1,4-oxazepane ring typically involves intramolecular cyclization reactions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions for related heterocyclic systems. metu.edu.tracs.org These studies help in understanding the feasibility of different reaction pathways and in predicting the most likely products. researchgate.netnih.gov

Exploration of Transition States and Intermediates (e.g., Benzylic Carbocations)

The synthesis of 2-aryl-1,4-oxazepanes can proceed through various mechanistic pathways, often involving the formation of key intermediates and transition states. In acid-catalyzed cyclizations of appropriate amino alcohol precursors, the formation of a benzylic carbocation can be a critical step, especially when an aryl group is present at the carbon that will become the C2 position of the oxazepane ring.

Theoretical calculations on related systems suggest that the stability of this benzylic carbocation intermediate significantly influences the reaction rate and outcome. beilstein-journals.org The presence of the phenyl group stabilizes the positive charge through resonance. The chlorine atom at the ortho position of the phenyl ring in 2-(2-chlorophenyl)-1,4-oxazepane introduces both inductive and resonance effects that can modulate the stability of the carbocation. While the inductive effect of chlorine is electron-withdrawing, its lone pairs can participate in resonance, which can either stabilize or destabilize the carbocation depending on the specific geometry and electronic demands of the transition state.

DFT calculations on similar cyclization reactions have been used to map out the potential energy surface and identify the structures of transition states. pku.edu.cn For a hypothetical acid-catalyzed cyclization leading to this compound, the transition state for the ring-closing step would involve the nucleophilic attack of the hydroxyl group onto the carbon bearing the protonated amine or a related activated species. The geometry of this transition state would be constrained by the need to form the seven-membered ring.

Table 1: Hypothetical Intermediates and Transition States in the Formation of 2-Aryl-1,4-Oxazepane

| Species | Description | Key Computational Insights |

| Protonated Amino Alcohol | The starting material activated by an acid catalyst. | Geometry optimization would reveal the initial conformation. |

| Benzylic Carbocation | A potential intermediate formed by the loss of a leaving group. | Its stability would be assessed by calculating its energy. |

| Cyclization Transition State | The structure at the energy maximum for the ring-closing step. | Frequency calculations would confirm it as a true transition state. |

| Protonated 1,4-Oxazepane | The immediate product of cyclization before deprotonation. | Its energy relative to the starting material indicates the reaction's exothermicity. |

Energy Profiles and Kinetic Considerations of Cyclization Reactions

The energy profile of a reaction provides a quantitative description of its kinetics and thermodynamics. Computational studies on the cyclization to form seven-membered rings have shown that these processes are often kinetically controlled. acs.orgacs.org The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For the formation of the 1,4-oxazepane ring, DFT calculations can predict these activation barriers. acs.org The reaction pathway leading to the seven-membered ring must compete with other potential reactions, such as the formation of smaller or larger rings. Computational models have shown that 7-exo-dig cyclizations are generally favored according to Baldwin's rules, a set of guidelines for predicting the relative favorability of ring-closing reactions. metu.edu.tracs.org

Table 2: Representative Calculated Energy Data for a Generic 1,4-Oxazepine (B8637140) Formation

| Parameter | Description | Typical Calculated Value (kcal/mol) |

| Activation Energy (ΔG‡) | The free energy barrier for the rate-determining step. | 15-25 |

| Reaction Energy (ΔG) | The overall free energy change of the reaction. | -10 to -30 |

Note: These are representative values from studies on similar heterocyclic ring formations and may vary for the specific synthesis of this compound.

Conformational Analysis of the Seven-Membered 1,4-Oxazepane Ring

The seven-membered 1,4-oxazepane ring is conformationally flexible and can exist in several forms, such as chair, boat, and twist-boat conformations. nih.govnobelprize.org Computational methods are essential for determining the relative stabilities of these conformers and the energy barriers for their interconversion.

Stability and Interconversion of Conformational Isomers

For the unsubstituted 1,4-oxazepane ring, as with many seven-membered rings, a chair-like conformation is generally predicted to be the most stable. iyte.edu.tr This conformation minimizes torsional and steric strain. Boat and twist-boat conformations are typically higher in energy and represent transition states or less stable intermediates in the interconversion between different chair forms.

The energy barriers for ring inversion can be calculated using computational methods. These barriers provide information about the flexibility of the ring at different temperatures. For many heterocyclic systems, these barriers are low enough to allow for rapid interconversion at room temperature.

Table 3: Calculated Relative Energies of 1,4-Dithiane Conformers (An-alogous Six-Membered Ring System)

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist | 4.85 |

| Boat (Transition State) | 9.53 - 10.5 |

Data from a computational study on 1,4-dithiane, a related six-membered heterocycle, illustrating the typical energy differences between conformers. google.com Similar trends are expected for the seven-membered 1,4-oxazepane ring.

Influence of Substituents on Ring Conformation

The presence of a substituent, such as the 2-chlorophenyl group, has a significant impact on the conformational preferences of the 1,4-oxazepane ring. The substituent can adopt either an axial or an equatorial position in the chair-like conformation.

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric interactions with the rest of the ring. nobelprize.org Computational studies can quantify the energy difference between the axial and equatorial conformers. This energy difference, often referred to as the A-value, indicates the conformational preference. For a 2-aryl substituent, the equatorial conformation is typically favored. The ortho-chloro group on the phenyl ring can introduce additional steric hindrance and potentially influence the rotational orientation of the phenyl ring itself.

Electronic Structure and Bonding Analysis of 1,4-Oxazepane Systems

The electronic structure of this compound determines its reactivity and intermolecular interactions. Computational methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of the bonding and charge distribution within the molecule. ijnc.iruni-muenchen.de

NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. These interactions can influence the conformation and reactivity of the molecule. For instance, an anomeric effect, where an electronegative substituent at the C2 position prefers an axial orientation due to stabilizing hyperconjugative interactions, has been computationally investigated in related heterocyclic systems. orientjchem.org

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Table 4: Illustrative NBO Analysis Data for a Generic C-O Bond

| Interaction | Description | Second-Order Perturbation Energy (E(2)) (kcal/mol) |

| LP(O) -> σ(C-N) | Delocalization from an oxygen lone pair to an adjacent C-N antibonding orbital. | 1-5 |

| LP(N) -> σ(C-O) | Delocalization from the nitrogen lone pair to an adjacent C-O antibonding orbital. | 1-5 |

Note: These are representative values and would need to be specifically calculated for this compound.

The presence of the electron-withdrawing chlorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 1,4-oxazepane. The precise effect on the HOMO-LUMO gap and the distribution of electron density would require specific DFT calculations for this molecule.

Charge Distribution and Molecular Orbitals

Molecular orbital (MO) theory provides a more detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity in many chemical reactions. The energy and localization of these frontier orbitals determine the molecule's ability to act as a nucleophile or an electrophile.

A computational study on the formation of 1,4-oxazepine rings from 1,8-naphthyridine (B1210474) derivatives using semi-empirical (AM1) and ab initio (Gaussian 94) methods has provided insights into the molecular orbitals involved in such heterocyclic systems. researchgate.netnih.gov The calculations of transition state energies were instrumental in predicting the reaction products. researchgate.net Such studies underscore the power of MO theory in understanding and predicting chemical reactivity in the 1,4-oxazepine family.

Table 1: General Principles of Charge Distribution and Molecular Orbital Analysis

| Computational Concept | Description | Relevance to this compound |

| Charge Distribution | Describes how electron density is spread across a molecule, influenced by electronegativity and inductive/resonance effects. | The oxygen and nitrogen atoms in the oxazepane ring and the chlorine atom on the phenyl ring are expected to be key sites influencing the molecule's electrostatic potential. |

| Molecular Electrostatic Potential (MEP) Map | A visualization of the electrostatic potential on the electron density surface of a molecule, indicating regions prone to electrophilic or nucleophilic attack. | Would likely show negative potential around the oxygen and nitrogen atoms and a complex potential landscape on the substituted phenyl ring. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are crucial for predicting reactivity. | The energy and location of the HOMO would indicate the most likely site for electrophilic attack, while the LUMO would indicate the site for nucleophilic attack. |

Aromaticity and Antiaromaticity Considerations in Related Unsaturated Oxazepanes

The concept of aromaticity is central to the stability and reactivity of many cyclic unsaturated compounds. While the saturated 1,4-oxazepane ring in "this compound" is not aromatic, related unsaturated 1,4-oxazepine structures can exhibit aromatic or antiaromatic character, particularly in their excited states.

Aromaticity is typically associated with planar, cyclic, conjugated systems containing (4n+2) π-electrons (Hückel's rule). Conversely, systems with 4n π-electrons are often antiaromatic and destabilized. The seven-membered 1,4-oxazepine ring, being unsaturated, can be part of a larger conjugated system, and its electronic properties can be significantly influenced by aromaticity.

For instance, computational studies on dibenzannelated molecules with central 8π-electron rings, such as dibenzo[b,f] organic-chemistry.orgacs.orgoxazepine, have explored their excited-state aromaticity. These molecules are typically non-planar and non-aromatic in their ground state (S₀). However, upon excitation to the first singlet (S₁) or triplet (T₁) state, they can adopt a more planar conformation, leading to a gain in aromatic character. This phenomenon can have significant implications for their photophysical properties and photostability.

Computational Predictions of Regio- and Stereoselectivity in 1,4-Oxazepane Reactions

Computational methods, particularly DFT, have proven to be highly effective in predicting and rationalizing the regio- and stereoselectivity of organic reactions. This is especially valuable in the synthesis of complex heterocyclic systems like substituted 1,4-oxazepanes, where multiple reaction pathways can lead to different isomers.

Several studies have leveraged DFT calculations to understand the mechanisms of reactions that form 1,4-oxazepine and 1,4-oxazepane rings. For example, a novel solvent- and metal-free synthesis of 1,4-oxazine and 1,4-oxazepine derivatives through a base-promoted exo-dig cyclization of alkynyl alcohols was reported. organic-chemistry.orgacs.org DFT calculations were instrumental in elucidating the reaction mechanism, supporting the formation of an allene (B1206475) intermediate as the dominant pathway. organic-chemistry.org Furthermore, the stereoselectivity of the reaction was explained by Cram's rule and supported by DFT analysis. organic-chemistry.orgacs.org

In another study, the regio- and stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes was achieved via a 7-endo cyclization through haloetherification. figshare.com Mechanistic investigations combining computational and experimental approaches confirmed the crucial role of the asymmetry of a chiral bromonium intermediate in determining the regioselectivity. figshare.com The computations also suggested that the stereoselectivity is primarily controlled by the conformation of the substrate. figshare.com

The enantioselective synthesis of complex pentacyclic systems containing a dibenzo[b,f] organic-chemistry.orgacs.orgoxazepine core has also been guided by computational studies. acs.org A proline-catalyzed direct Mannich reaction followed by an intramolecular aza-Michael cascade sequence yielded pentacyclic isoquinuclidines with excellent enantioselectivity. acs.org DFT calculations were employed to support the observed high stereochemical outcome of this reaction. acs.org

These examples highlight the predictive power of computational chemistry in the synthesis of 1,4-oxazepane derivatives, enabling the rational design of synthetic routes to access specific isomers with high selectivity.

Table 2: Examples of Computationally Predicted Selectivity in 1,4-Oxazepane/Oxazepine Synthesis

| Reaction Type | Selectivity | Computational Method | Key Finding | Reference(s) |

| Base-promoted cyclization of alkynyl alcohols | Regio- and Stereoselectivity | DFT | Supported an allene intermediate pathway and explained stereoselectivity based on Cram's rule. | organic-chemistry.orgacs.org |

| Haloetherification for 1,4-oxazepane synthesis | Regio- and Stereoselectivity | DFT and experiments | Confirmed the role of a chiral bromonium intermediate in regioselectivity and substrate conformation in stereoselectivity. | figshare.com |

| Asymmetric synthesis of dibenzoxazepine-fused isoquinuclidines | Enantioselectivity | DFT | Supported the high stereochemical outcome of the proline-catalyzed cascade reaction. | acs.org |

Emerging Trends and Future Research Directions in 1,4 Oxazepane Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of the 1,4-oxazepane (B1358080) core, a seven-membered heterocycle, has been an area of active investigation due to the presence of this scaffold in various biologically active compounds. researchgate.netrsc.org Traditional multi-step procedures for constructing oxazepanes are often inefficient, necessitating a number of protection and deprotection steps. nih.gov Modern synthetic efforts are increasingly focused on developing more direct, atom-economical, and sustainable methods.

Recent advancements have highlighted several promising strategies. One notable approach involves the use of N-propargylamines as versatile building blocks, which can be transformed into 1,4-oxazepane cores through shorter synthetic routes with high atom economy. rsc.orgresearchgate.net Another innovative strategy is the intramolecular reductive etherification for the stereoselective synthesis of substituted 1,4-oxazepanes. semanticscholar.org Furthermore, tandem transformations, such as C-N coupling/C-H carbonylation, have been developed for the synthesis of benzo-1,4-oxazepine derivatives, which could be adapted for saturated systems. nih.gov The application of photoredox catalysis in conjunction with silicon amine protocol (SLAP) reagents has also been explored for the synthesis of oxazepanes in a continuous flow system, offering a more sustainable manufacturing process. dntb.gov.ua

For the specific synthesis of 2-(2-Chlorophenyl)-1,4-oxazepane, these modern methods offer significant advantages over classical approaches. A hypothetical sustainable synthesis could involve the reaction of a suitable 2-chlorophenyl-substituted precursor, leveraging one of these novel cyclization strategies to construct the 1,4-oxazepane ring efficiently. The development of such routes would be a key area of future research.

Table 1: Comparison of Synthetic Routes to 1,4-Oxazepanes

| Synthetic Strategy | Key Features | Potential for Sustainability | Reference |

| From N-Propargylamines | High atom economy, shorter synthetic routes. | High | rsc.orgresearchgate.net |

| Intramolecular Reductive Etherification | Stereoselective, good for substituted derivatives. | Moderate | semanticscholar.org |

| Tandem C-N Coupling/C-H Carbonylation | Efficient for benzo-derivatives, potential for adaptation. | Moderate to High | nih.gov |

| Continuous Flow Synthesis | Scalable, reduced waste, improved safety. | High | dntb.gov.ua |

| Haloetherification | Regio- and stereoselective 7-endo cyclization. | Moderate | nih.gov |

Exploration of Underexplored Derivatization Strategies

While the synthesis of the core 1,4-oxazepane scaffold is a primary focus, the derivatization of this ring system is crucial for modulating its physicochemical properties and biological activity. For this compound, the secondary amine within the oxazepane ring presents a prime site for derivatization. Standard N-alkylation, N-acylation, and N-arylation reactions can be readily applied.

However, future research should delve into more advanced and less explored derivatization techniques. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to introduce complex substituents at the nitrogen atom. Furthermore, functionalization of the carbon backbone of the oxazepane ring, though more challenging, offers another avenue for creating structural diversity. This could potentially be achieved through C-H activation methodologies, which are at the forefront of modern organic synthesis.

The 2-chlorophenyl substituent itself can also be a site for further modification. For example, the chlorine atom could be replaced through nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This would generate a library of compounds based on the 2-phenyl-1,4-oxazepane (B2567551) scaffold with diverse substitution patterns.

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the formation and derivatization of 1,4-oxazepanes is essential for optimizing existing synthetic routes and designing new ones. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reaction progress and help identify transient intermediates. rsc.orgnih.govorientjchem.org For instance, detailed NMR studies, including 1H-1H COSY, 1H-13C HMQC, and 1H-13C HMBC experiments, are crucial for the unambiguous structural elucidation of novel 1,4-oxazepane derivatives. rsc.org

In parallel, computational chemistry offers powerful tools for investigating reaction pathways and transition states. nih.gov Density Functional Theory (DFT) calculations can be used to model the energies of reactants, intermediates, and products, providing insights into the thermodynamics and kinetics of a reaction. For example, computational studies have been used to understand the regioselectivity of haloetherification reactions leading to polysubstituted chiral 1,4-oxazepanes. nih.gov Such studies on the formation of this compound could elucidate the role of the 2-chlorophenyl group in influencing the cyclization process.

Table 2: Spectroscopic Data for a Representative 1,4-Oxazepine (B8637140) Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 1H | 8.80 | s | 1H (imine) | nih.gov |

| 1H | 7.88-7.22 | m | 9H (aromatic) | nih.gov |

| 1H | 4.98-4.94 | m | 2H | nih.gov |

| 1H | 2.13-2.09 | m | 2H | nih.gov |

| 1H | 1.35 | s | 6H | nih.gov |

| 13C | 152.6, 148.6, 146.9, 143.6, 137.7, 136.4 | Aromatic/Imine C | nih.gov | |

| 13C | 129.6, 125.2, 123.4, 121.2, 121.1, 110.3 | Aromatic C | nih.gov | |

| 13C | 70.2, 42.7, 41.2, 30.4 | Aliphatic C | nih.gov | |

| Note: Data for (E)-2-methyl-4-(2-(phenylimino)methyl)-1H-benzimidazol-1-yl)butan-2-ol, a precursor to a fused 1,4-oxazepine. |

Integration of 1,4-Oxazepane Scaffolds into Advanced Organic Materials

The unique three-dimensional structure of the 1,4-oxazepane ring makes it an attractive scaffold for the development of advanced organic materials. acs.org The conformational flexibility of the seven-membered ring can impart interesting properties to polymers and other materials. The incorporation of this compound as a monomeric unit could lead to the creation of novel polymers with tailored thermal, mechanical, and electronic properties.

The nitrogen and oxygen heteroatoms in the 1,4-oxazepane ring can act as coordination sites for metal ions, suggesting the potential for developing metal-organic frameworks (MOFs) or coordination polymers. The 2-chlorophenyl substituent could further influence the packing and properties of these materials. Such materials could find applications in areas such as gas storage, catalysis, and sensing. The development of synthetic routes that allow for the facile incorporation of the 1,4-oxazepane scaffold into larger molecular architectures will be a key challenge in this area.

Challenges and Opportunities in Targeted Synthesis of Highly Substituted 1,4-Oxazepanes

The synthesis of highly substituted 1,4-oxazepanes, particularly those with multiple stereocenters, presents significant challenges. nih.gov Controlling the regioselectivity and stereoselectivity of the ring-forming reaction is often difficult. The synthesis of chiral 1,4-oxazepanes, for example, often requires the use of chiral starting materials or chiral catalysts. acs.orgnih.gov

For this compound, the introduction of additional substituents on the oxazepane ring would require the development of highly selective synthetic methods. The presence of the 2-chlorophenyl group may sterically hinder certain reaction pathways, necessitating careful optimization of reaction conditions. However, these challenges also present opportunities for the discovery of new and innovative synthetic methodologies. The development of catalytic asymmetric methods for the synthesis of highly substituted chiral 1,4-oxazepanes would be a major breakthrough in this field. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chlorophenyl)-1,4-oxazepane, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis typically involves ring-forming reactions or functionalization of pre-existing oxazepane scaffolds. For example, oxazepane derivatives with aryl substituents are synthesized via reductive amination or nucleophilic substitution, achieving yields of ~69–70% under optimized conditions (e.g., controlled pH, inert atmosphere, and stoichiometric ratios of reagents). Reaction optimization can include screening catalysts (e.g., palladium for cross-coupling) or adjusting solvent polarity to enhance cyclization efficiency .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H-NMR : Look for aromatic proton signals (δ 7.2–7.7 ppm for the 2-chlorophenyl group) and oxazepane ring protons (δ 3.5–4.5 ppm for N-CH₂-O linkages). Splitting patterns can confirm substituent positions .

- X-ray Crystallography : Validates ring conformation and substituent geometry. For example, crystallographic studies of 1,4-oxazepane derivatives reveal hydrogen bonding between the oxazepane oxygen and adjacent functional groups, stabilizing the seven-membered ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing substituted 1,4-oxazepane derivatives?

- Methodological Answer : Discrepancies in aromatic proton shifts (e.g., δ 7.21–7.45 vs. δ 7.40–7.98 in similar compounds) may arise from electronic effects of substituents or solvent interactions. To resolve these:

- Perform variable-temperature NMR to assess dynamic effects.

- Use 2D-COSY/NOESY to confirm coupling between adjacent protons.

- Cross-validate with X-ray crystallography to correlate spatial arrangements with spectral data .

Q. What experimental strategies validate the formation of the 1,4-oxazepane ring system, and how do crystallographic studies enhance structural confirmation?

- Methodological Answer :

- Control Experiments : Soak pre-formed crystals with competing ions (e.g., Mg²⁺ or acetate) to confirm ring stability. For instance, replacing chloride with acetate in proteasome inhibitor studies showed no disruption to the oxazepane ring, confirming its robustness .

- X-ray Diffraction : Resolves electron density maps to distinguish between six- and seven-membered rings. Active-site binding studies (e.g., with proteases) can further validate ring geometry .

Q. How does the introduction of a 2-chlorophenyl group influence the chemical stability and reactivity of the 1,4-oxazepane ring under different experimental conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., under acidic/alkaline conditions or UV exposure) to compare decomposition rates with non-chlorinated analogs.

- Reactivity : The electron-withdrawing chloro group may increase electrophilicity at the oxazepane nitrogen, affecting nucleophilic substitution reactions. Computational modeling (DFT) can predict charge distribution and reaction pathways .

Q. What methodologies are recommended for investigating the stereochemical outcomes in the synthesis of chiral 1,4-oxazepane derivatives?

- Methodological Answer :

- Chiral Chromatography : Use HPLC/GC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- Circular Dichroism (CD) : Correlate optical activity with absolute configuration.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., homoserine-based polymer supports) or organocatalysts to control stereochemistry during ring closure .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- In Silico Screening : Dock derivatives into target proteins (e.g., neurotransmitter receptors) using molecular dynamics simulations.

- In Vitro Assays : Test inhibition constants (Ki) against enzymes like proteasomes or kinases. Compare with analogs lacking the chloro substituent to isolate electronic effects.

- Pharmacophore Modeling : Identify critical features (e.g., chloro group position, ring flexibility) for bioactivity using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.